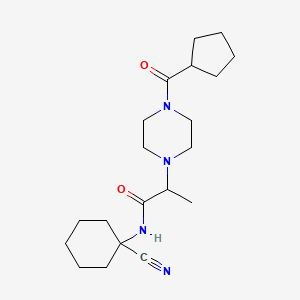

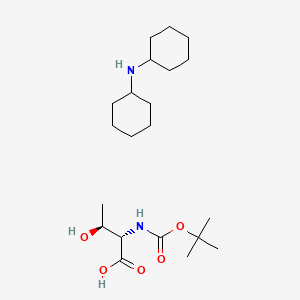

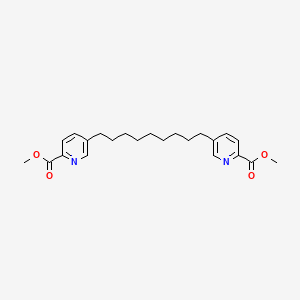

![molecular formula C11H14ClN B2749716 (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 66504-36-7](/img/structure/B2749716.png)

(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a chemical compound with the molecular formula C₁₁H₁₃BrClN . It is stored under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, (1R,5S)-Bicyclo[3.1.0]hexan-2-one has a molecular formula of CHO, an average mass of 96.127 Da, and a monoisotopic mass of 96.057518 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A practical and scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one has been developed, which involves a catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation of ®-1,2-Epoxyhex-5-ene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, (1R,5S)-1-Methyl-6-oxabicyclo[3.1.0]hexane has a molecular formula of CHO, an average mass of 98.143 Da, and a monoisotopic mass of 98.073166 Da .科学的研究の応用

Analgesic Activity

One significant application of 1-aryl-3-azabicyclo[3.1.0]hexanes, including the specific compound "(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride," is in the development of nonnarcotic analgesic agents. For instance, Bicifadine, which is a member of this series, has shown considerable analgesic potency in mouse writhing and rat paw-pain assays. Its analgesic activity is attributed to the (+) enantiomer, which possesses the 1R,5S absolute configuration. This compound has undergone clinical trials, underscoring its potential as a significant analgesic agent without the narcotic profile common to other analgesics in its class (Epstein et al., 1981).

Synthetic Applications

In the realm of organic synthesis, the compound and its derivatives have been utilized in various chemical transformations. A notable example is the three-component reaction for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing the compound's versatility in forming eco-friendly products with excellent yields. This method leverages simple starting materials, highlighting the compound's utility in organic synthesis for generating novel structures efficiently (Ghorbani et al., 2016).

Framework for Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, derived from compounds like "(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride," have been identified as valuable intermediates for the asymmetric synthesis of pharmacologically active products. These compounds undergo selective rearrangement and unusual ring cleavage, leading to the formation of pyrrolidinones and other biologically active structures, demonstrating their potential in the development of new therapeutic agents (Jida et al., 2007).

T-type Calcium Channel Inhibitors

Derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane have been explored for their potential in treating neuropathic pain through inhibition of T-type calcium channels. Specific substitutions on the azabicyclo[3.1.0]hexane framework have resulted in compounds with significant in vitro efficacy and metabolic stability, highlighting their potential as novel treatments for neuropathic pain conditions (Kim & Nam, 2016).

作用機序

The mechanism of action of similar compounds has been investigated. For example, (lR,5S)-l-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is a compound useful as an unbalanced triple reuptake inhibitor (TRI), most potent towards norepinephrine reuptake (NE), one-sixth as potent towards dopamine reuptake (DA), and one-fourteenth as much towards serotonin reuptake .

Safety and Hazards

The safety data sheet for similar compounds, such as n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause drowsiness or dizziness, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQLMVQMMNBNHC-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

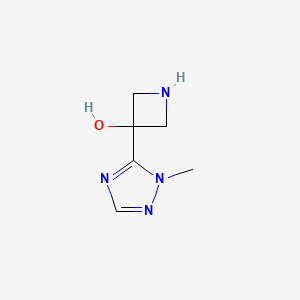

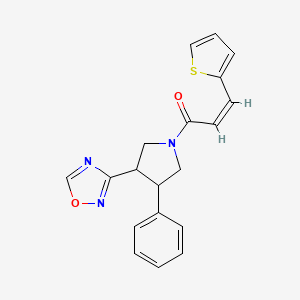

![5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2749641.png)

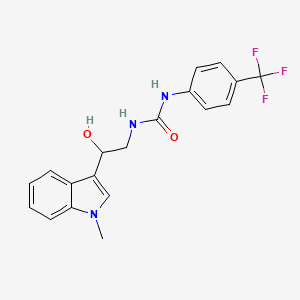

![[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B2749650.png)

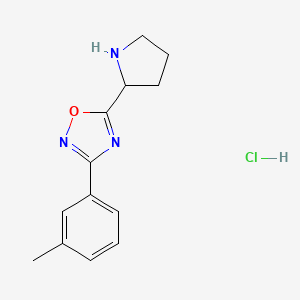

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B2749651.png)

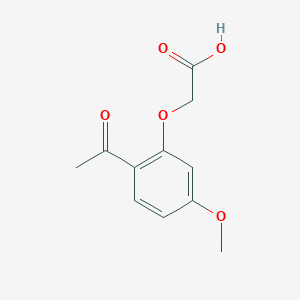

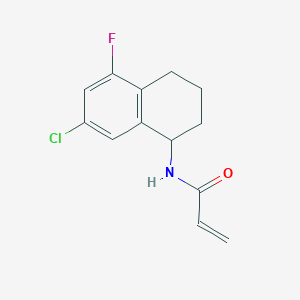

![N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2749653.png)